

Mibefradil Dihydrochloride Hydrate: Application Notes and Protocols for Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: *Mibefradil dihydrochloride hydrate*

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Introduction

Mibefradil, a tetralol derivative, is a unique calcium channel antagonist that exhibits a notable selectivity for T-type (low-voltage activated) over L-type (high-voltage activated) calcium channels.[1] This characteristic distinguishes it from traditional calcium channel blockers, such as dihydropyridines, which primarily target L-type channels. The dual blockade of both T-type and L-type calcium channels underlies its therapeutic effects, including vasodilation and a reduction in heart rate, which have been explored for the treatment of hypertension and chronic stable angina.[2] Understanding the electrophysiological properties of Mibefradil at the single-cell level through patch clamp techniques is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved selectivity and safety profiles.

These application notes provide a comprehensive overview of the electrophysiological effects of **Mibefradil dihydrochloride hydrate**, with detailed protocols for its characterization using the whole-cell patch clamp technique.

Data Presentation

The inhibitory effects of Mibefradil on T-type and L-type calcium channels are summarized below. The potency of Mibefradil is influenced by experimental conditions such as the charge

carrier (ion) used, the holding potential of the cell membrane, and the frequency of stimulation.

Table 1: Inhibitory Potency (IC₅₀) of Mibefradil on T-type Calcium Channels

Cell Type/Expressed Channel	Charge Carrier	Holding Potential (mV)	Stimulation Frequency (Hz)	IC ₅₀ (μM)	Reference
Rat atrial cells	Ca ²⁺	-100 to -80	0.1	0.1	[3]
Cloned α1G	Ca ²⁺ (2 mM)	-	-	0.27	[1]
Cloned α1H	Ca ²⁺ (2 mM)	-	-	0.14	[1]
Cloned T-type channels	Ba ²⁺ (10 mM)	-	-	~1	[1]

Table 2: Inhibitory Potency (IC₅₀) of Mibefradil on L-type Calcium Channels

Cell Type/Expressed Channel	Charge Carrier	Holding Potential (mV)	Stimulation Frequency (Hz)	IC50 (μM)	Reference
Rat ventricular cells	Ca ²⁺	-100 to -80	0.1	~3	[3]
Rat ventricular cells	Ca ²⁺	-50	0.1	~0.1	[3]
Cloned α1C	Ba ²⁺ (10 mM)	-	-	~13	[1]
Embryonic rat spinal motoneurons (HVA)	-	-90	-	1.4	[4]

Table 3: Use-Dependent Block of Calcium Channels by Mibefradil

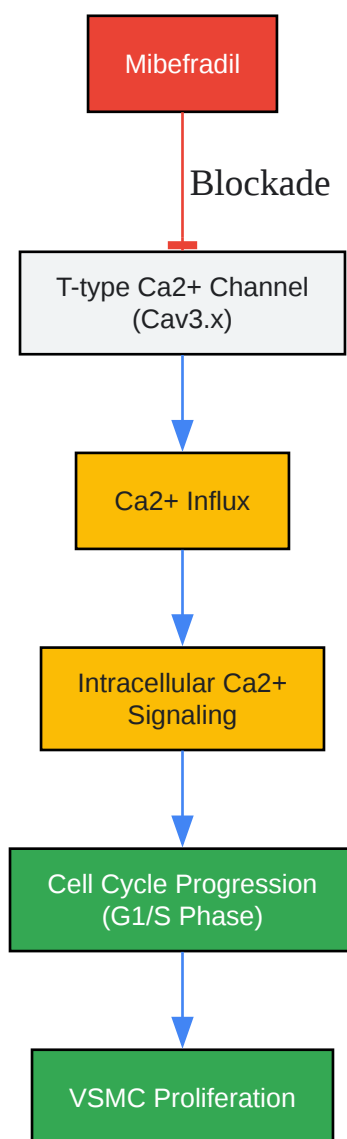
Channel Type	Cell Type/Expressed Channel	Stimulation Protocol	Tonic Block IC50 (μM)	Use-Dependent Block IC50 (μM)	Reference
Ca v 2.2	-	400 ms pulses to +20 mV at 0.1 Hz	32.7	4.8	[5]

Signaling Pathways

Mibefradil's blockade of T-type and L-type calcium channels initiates distinct downstream signaling cascades in different cell types.

T-type Calcium Channel Blockade and Vascular Smooth Muscle Cell Proliferation

In vascular smooth muscle cells (VSMCs), T-type calcium channels are implicated in the regulation of cell proliferation.^[2] Their expression is often upregulated during the G1 and S phases of the cell cycle. Blockade of these channels by Mibefradil can interfere with the calcium signaling necessary for cell cycle progression, leading to an anti-proliferative effect. This is particularly relevant in the context of vascular injury and neointima formation.

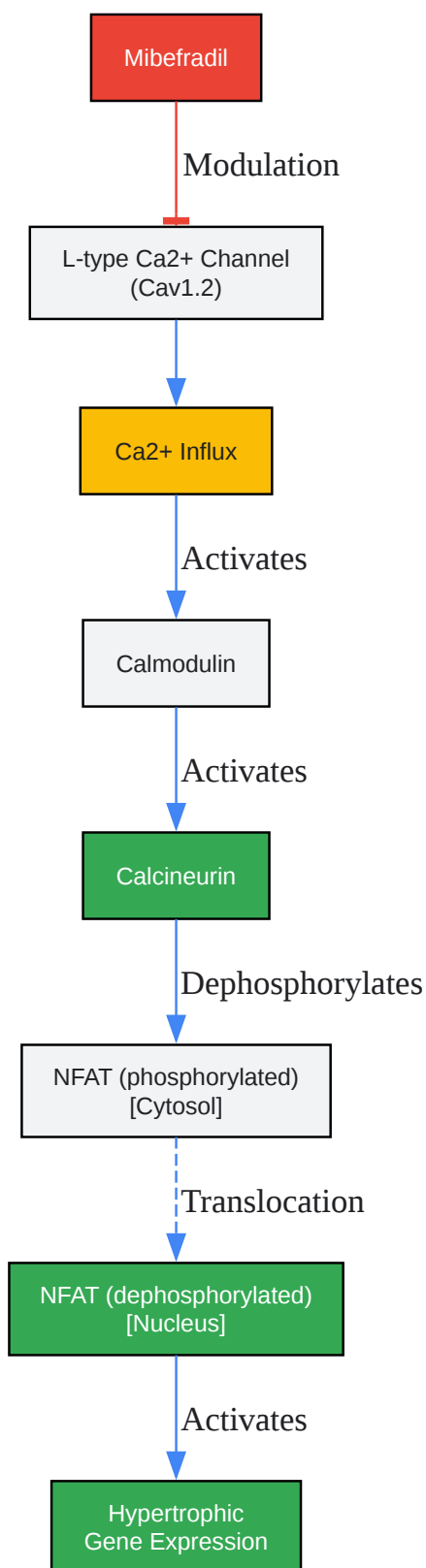


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Mibefradil's anti-proliferative effect in VSMCs.

L-type Calcium Channel Modulation and Cardiomyocyte Hypertrophy

In cardiomyocytes, calcium influx through L-type calcium channels is a key regulator of gene expression and can contribute to pathological cardiac hypertrophy. This signaling is mediated, in part, by the calcium/calmodulin-dependent phosphatase, calcineurin, which dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells).^{[6][7]} Upon dephosphorylation, NFAT translocates to the nucleus and activates hypertrophic gene programs. Mibefradil's modulation of L-type calcium channels can influence this signaling pathway.



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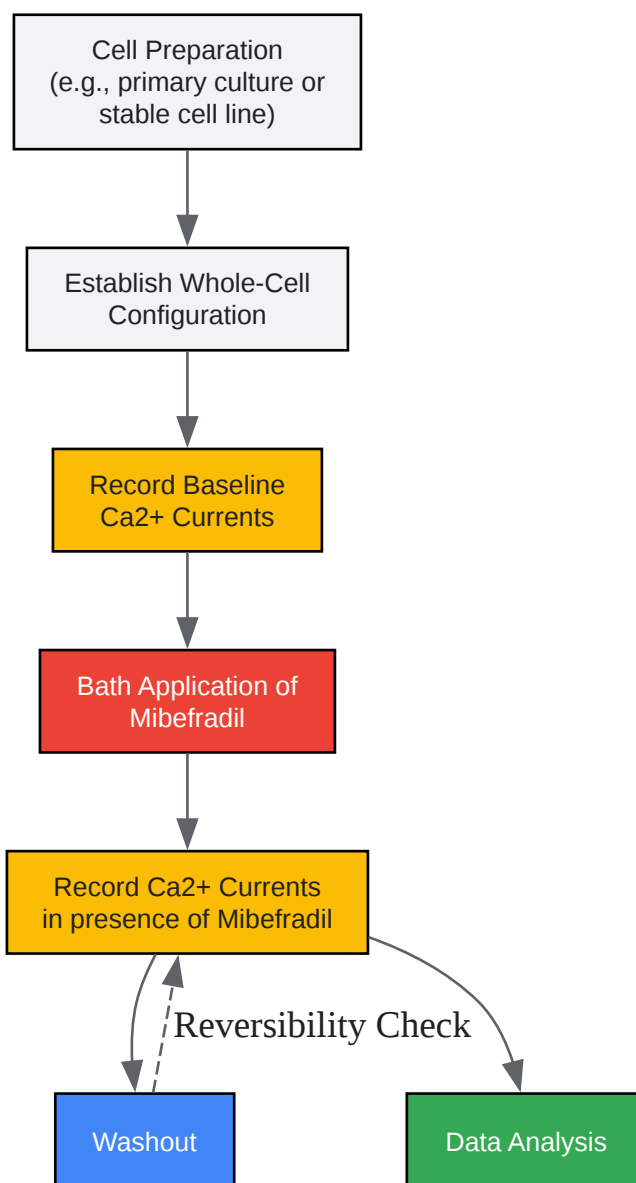
Mibefradil's influence on cardiomyocyte hypertrophy signaling.

Experimental Protocols

The following are detailed protocols for the characterization of Mibefradil's effects on T-type and L-type calcium channels using whole-cell patch clamp electrophysiology.

Experimental Workflow

The general workflow for a patch clamp experiment to assess the effect of Mibefradil on calcium channels is outlined below.



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